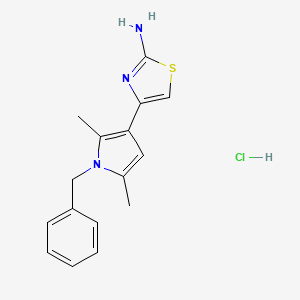

4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride

Description

Properties

IUPAC Name |

4-(1-benzyl-2,5-dimethylpyrrol-3-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S.ClH/c1-11-8-14(15-10-20-16(17)18-15)12(2)19(11)9-13-6-4-3-5-7-13;/h3-8,10H,9H2,1-2H3,(H2,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNCXSBJGQVORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C)C3=CSC(=N3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving an appropriate aldehyde and an amine.

Thiazole Ring Formation: The thiazole ring is formed by reacting the pyrrole derivative with a thioamide under acidic conditions.

Final Coupling: The final step involves coupling the benzyl group to the pyrrole-thiazole intermediate, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives exhibit promising anticancer properties. A study highlighted that thiazole-integrated compounds, similar to 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride, demonstrated effective growth inhibition against various cancer cell lines. For instance, certain thiazole-pyridine hybrids showed IC50 values indicating potent antiproliferative activities against breast cancer cell lines (MCF-7) and prostate cancer (PC3) .

| Compound Type | Target Cell Lines | IC50 Values |

|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 µM |

| Thiazole-Pyridine Hybrid | PC3 | Not specified |

Anticonvulsant Properties

The compound's structural characteristics suggest potential anticonvulsant activity. A related study on thiazole derivatives revealed that certain synthesized compounds exhibited significant anticonvulsant effects in animal models . The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole moiety could enhance efficacy.

Synthesis of Novel Materials

The compound's unique molecular structure allows for its use in synthesizing novel materials with specific properties. For example, the incorporation of thiazole units into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical strength. These materials are suitable for applications in electronics and coatings .

Catalytic Applications

Pyrrole derivatives, including those containing thiazole moieties, have been investigated for their catalytic properties in organic reactions. The ability of these compounds to facilitate various chemical transformations makes them valuable in synthetic organic chemistry .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that compounds with a similar backbone to this compound exhibited significant cytotoxicity against colorectal cancer cells (HT29), with an IC50 value of 2.01 µM .

Case Study 2: Anticonvulsant Screening

In a picrotoxin-induced convulsion model, thiazole derivatives were assessed for anticonvulsant activity. The study found that specific structural modifications enhanced the protective index of these compounds, suggesting a viable pathway for developing new anticonvulsants based on the thiazole framework .

Mechanism of Action

The mechanism of action of 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Insights :

This may improve membrane permeability but reduce aqueous solubility .

Polarity and Solubility :

- Furylmethyl (CAS 1341540-68-8) and benzodioxol (CAS 565168-73-2) substituents introduce oxygen atoms, increasing polarity and hydrogen-bonding capacity. This could enhance solubility in polar solvents or biological matrices .

Pharmacological Implications: The fluorophenyl analog (CAS 379240-65-0) is notable for fluorine’s metabolic stabilization effect, a common strategy in drug design to prolong half-life . Discontinuation of analogs (e.g., CAS 42024-93-1, 1170432-25-3) may reflect challenges in synthesis, stability, or lack of efficacy in early-stage studies .

Research and Development Trends

- Structural Diversification : Modifications at the pyrrole 1-position (e.g., benzyl, aryl, heteroaryl) dominate R&D efforts, aiming to optimize target affinity and ADME properties .

- Unmet Needs : Lack of published biological data (e.g., IC₅₀, toxicity) for most compounds suggests these are early-stage research tools rather than clinical candidates.

Biological Activity

4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride (CAS No. 1170432-25-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiazole moiety linked to a pyrrole derivative, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 319.85 g/mol. The structure is characterized by the presence of a benzyl group and two methyl substituents on the pyrrole ring.

Research indicates that compounds containing thiazole and pyrrole structures exhibit various biological activities, including:

- Anticancer Activity : Compounds with similar structures have been shown to inhibit cell proliferation in several cancer cell lines. The thiazole ring is often associated with the modulation of key signaling pathways involved in cancer progression.

- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial effects against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

A study investigating the antiproliferative effects of thiazole-containing compounds demonstrated that derivatives similar to this compound significantly inhibited mTORC1 activity, leading to increased autophagy in cancer cells. This modulation suggests potential for use as an anticancer agent by targeting metabolic pathways critical for tumor growth .

Antimicrobial Effects

Thiazole derivatives have shown promising results against various bacterial strains. For instance, compounds with similar structural features have been evaluated for their ability to inhibit growth in Staphylococcus aureus and Escherichia coli. The activity was attributed to the ability to interfere with bacterial protein synthesis .

Case Studies

Q & A

Basic: What are the standard synthetic routes for 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride, and what precursors are typically employed?

Answer:

The compound is synthesized via multi-step reactions involving pyrrole and thiazole intermediates. A common approach involves:

- Step 1: Condensation of 1-benzyl-2,5-dimethylpyrrole-3-carbaldehyde with thiourea in ethanol under acidic conditions to form the thiazole ring .

- Step 2: Hydrochloride salt formation via treatment with HCl in anhydrous ethanol .

Key precursors include substituted pyrroles (e.g., 1-benzyl-2,5-dimethylpyrrole derivatives) and thiourea. Reaction optimization often requires reflux conditions (~4–6 hours) and catalytic acetic acid to enhance yield .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what critical data should be reported?

Answer:

- 1H/13C NMR: Assign peaks for the benzyl group (δ ~7.2–7.4 ppm, aromatic protons), pyrrole methyl groups (δ ~2.1–2.5 ppm), and thiazole amine (δ ~5.5–6.0 ppm, exchangeable proton) .

- FTIR: Confirm N–H stretching (~3300 cm⁻¹) and C=S/C–N vibrations (~1250–1350 cm⁻¹) in the thiazole ring .

- HRMS: Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- Melting Point: Report range (e.g., 209–211°C) to assess purity .

Advanced: How can computational methods streamline the optimization of reaction conditions for this compound?

Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for pyrrole-thiazole coupling .

- Machine Learning: Train models on reaction databases to predict optimal solvents (e.g., ethanol vs. DMF), temperatures, and catalysts (e.g., acetic acid vs. tetrabutylammonium bromide) .

- Experimental Validation: Combine computational predictions with small-scale trials (e.g., 0.1 mmol reactions) to refine conditions before scaling .

Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?

Answer:

- Assay Standardization: Use validated cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .

- Purity Analysis: Employ HPLC (>95% purity) to rule out impurities affecting bioactivity .

- Mechanistic Studies: Compare SAR (Structure-Activity Relationship) trends with analogs (e.g., pyrazole-thiazole hybrids) to identify critical substituents .

Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s bioactivity?

Answer:

- Antimicrobial: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) .

- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, using ATP/NADH as cofactors .

Advanced: What strategies mitigate challenges in synthesizing the hydrochloride salt form (e.g., hygroscopicity)?

Answer:

- Salt Crystallization: Use ethanol/ether mixtures to precipitate the hydrochloride salt, ensuring anhydrous conditions to prevent hydration .

- Storage: Maintain desiccated environments (e.g., vacuum-sealed vials with silica gel) .

- Characterization: Monitor Cl⁻ content via ion chromatography or argentometric titration .

Advanced: How can reaction mechanisms for pyrrole-thiazole coupling be experimentally validated?

Answer:

- Isotopic Labeling: Use 15N-thiourea to trace nitrogen incorporation into the thiazole ring via 15N NMR .

- Kinetic Studies: Monitor intermediate formation (e.g., Schiff base) via time-resolved FTIR or LC-MS .

- Computational Modeling: Compare DFT-derived activation energies with experimental Arrhenius plots .

Basic: What are the recommended protocols for stability testing under varying pH and temperature conditions?

Answer:

- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via HPLC .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C) .

Advanced: How can researchers design SAR studies to explore the role of the benzyl group in bioactivity?

Answer:

- Analog Synthesis: Replace the benzyl group with alkyl (e.g., methyl) or electron-withdrawing (e.g., nitrobenzyl) substituents .

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .

- Bioassay Correlation: Compare IC50 values across analogs to quantify substituent effects .

Advanced: What methodologies address discrepancies in NMR data interpretation (e.g., unexpected splitting patterns)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.